[5-(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol
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Overview
Description
[5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL is a complex organic compound characterized by its unique structure, which includes brominated benzodioxole and oxazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL typically involves multiple steps, starting with the bromination of a benzodioxole precursor The brominated intermediate is then subjected to methoxylation and subsequent cyclization to form the oxazoline ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The brominated benzodioxole moiety can be reduced to remove the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution of the bromine atoms can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated benzodioxole derivatives with biological macromolecules. Its ability to undergo various chemical modifications makes it useful for labeling and tracking studies.
Medicine
In medicinal chemistry, [5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL has potential as a lead compound for the development of new drugs. Its brominated benzodioxole moiety is known to exhibit biological activity, and modifications to the oxazoline ring can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its brominated structure makes it suitable for applications in flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of [5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL involves its interaction with specific molecular targets. The brominated benzodioxole moiety can interact with enzymes and receptors, while the oxazoline ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(4,6-DIBROMO-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL
- [5-(4,6-DICHLORO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL
Uniqueness
The uniqueness of [5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL lies in its specific combination of brominated benzodioxole and oxazoline moieties. This combination imparts unique chemical and biological properties that are not observed in similar compounds with different halogen substitutions or without the methoxylation.
Properties
Molecular Formula |
C13H13Br2NO5 |
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Molecular Weight |
423.05 g/mol |
IUPAC Name |
[5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C13H13Br2NO5/c1-5-6(3-17)16-21-10(5)7-8(14)11(18-2)13-12(9(7)15)19-4-20-13/h5,10,17H,3-4H2,1-2H3 |
InChI Key |
XNTSHSRZVGLOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1CO)C2=C(C3=C(C(=C2Br)OC)OCO3)Br |
Origin of Product |
United States |
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